molecular formula C18H18N2O3 B14324470 4-(2-Nitro-1,2-diphenylethenyl)morpholine CAS No. 103549-12-8

4-(2-Nitro-1,2-diphenylethenyl)morpholine

Cat. No.: B14324470
CAS No.: 103549-12-8
M. Wt: 310.3 g/mol
InChI Key: KDVSIGSSTJQATR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Nitro-1,2-diphenylethenyl)morpholine is an organic compound that features a morpholine ring substituted with a 2-nitro-1,2-diphenylethenyl group. This compound is notable for its unique structure, which includes aromatic rings, a nitro group, and a morpholine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-1,2-diphenylethenyl)morpholine typically involves the reaction of morpholine with 2-nitro-1,2-diphenylethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-1,2-diphenylethenyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: The primary product is the corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

4-(2-Nitro-1,2-diphenylethenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1,2-diphenylethenyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aromatic rings and morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: A simpler compound with a similar ring structure but without the nitro and diphenylethenyl groups.

    4-Nitromorpholine: Contains a nitro group but lacks the diphenylethenyl substitution.

    2-Nitro-1,2-diphenylethene: Contains the nitro and diphenylethenyl groups but lacks the morpholine ring.

Uniqueness

4-(2-Nitro-1,2-diphenylethenyl)morpholine is unique due to the combination of its structural features, which include the morpholine ring, nitro group, and diphenylethenyl substitution. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

Properties

CAS No.

103549-12-8

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

4-(2-nitro-1,2-diphenylethenyl)morpholine

InChI

InChI=1S/C18H18N2O3/c21-20(22)18(16-9-5-2-6-10-16)17(15-7-3-1-4-8-15)19-11-13-23-14-12-19/h1-10H,11-14H2

InChI Key

KDVSIGSSTJQATR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.